BenchChemオンラインストアへようこそ!

Defensin-like protein 10

antimicrobial peptide beta-defensin minimum inhibitory concentration

Defensin-like protein 10 encompasses the bovine beta-defensin 10 (BNBD-10, gene DEFB10, UniProt P46168) and its human ortholog beta-defensin 110 (hBD-10, gene DEFB110, UniProt Q30KQ9). Both belong to the beta-defensin family of small (40–67 residue), cationic, cysteine-rich antimicrobial peptides characterized by three conserved disulfide bonds and a classical β-defensin fold.

Molecular Formula
Molecular Weight
Cat. No. B1577160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefensin-like protein 10
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defensin-like Protein 10 (DEFB10/DEFB110): Procurement-Grade Baseline for a Dual Gram+/Gram− Beta-Defensin


Defensin-like protein 10 encompasses the bovine beta-defensin 10 (BNBD-10, gene DEFB10, UniProt P46168) and its human ortholog beta-defensin 110 (hBD-10, gene DEFB110, UniProt Q30KQ9) [1]. Both belong to the beta-defensin family of small (40–67 residue), cationic, cysteine-rich antimicrobial peptides characterized by three conserved disulfide bonds and a classical β-defensin fold [2]. The bovine peptide was originally purified from neutrophil granules and demonstrated bactericidal activity against both Gram-positive (Staphylococcus aureus 502A) and Gram-negative (Escherichia coli ML35) organisms [3]. The human ortholog, mined from the DEFB110 gene, was chemically synthesized and shown to possess antimicrobial activity against E. coli, S. aureus, and Mycobacterium tuberculosis, including multidrug-resistant strains [4]. Unlike several in-class beta-defensins that exhibit Gram-restricted activity, DEFB10/DEFB110 displays a dual Gram+/Gram− activity spectrum, a property that carries direct implications for procurement decisions in antimicrobial research programs [5].

Why Generic Beta-Defensin Substitution Fails: Evidence-Based Differentiation of Defensin-like Protein 10


Beta-defensins are not functionally interchangeable despite shared structural motifs. Within the bovine neutrophil beta-defensin cluster alone, members diverge sharply in target organism specificity: BNBD-5 (DEFB5) and DEFB1 are active exclusively against Gram-negative E. coli and lack activity against S. aureus, whereas BNBD-10 (DEFB10) possesses dual Gram+/Gram− bactericidal activity [1]. In mastitis models, BNBD-10 exhibits markedly higher transcript abundance in infected mammary parenchyma than BNBD-4, which shows negligible expression across all tissue localizations [2]. At the genetic level, BNBD-10 demonstrates substantially greater inter-breed sequence conservation (93%) than BNBD-5 (64–77%), indicating differential evolutionary constraint and functional conservation [3]. For the human ortholog DEFB110, tissue expression is tightly restricted to the epididymis—a pattern distinct from broadly expressed defensins such as DEFB4, DEFB103, and DEFB104 that are found across multiple epithelial surfaces [4]. These orthogonal lines of evidence demonstrate that substituting DEFB10/DEFB110 with a generic in-class beta-defensin risks loss of Gram-positive coverage, altered tissue-targeting, or unpredictable expression regulation. The quantitative evidence below provides procurement-grade differentiation.

Defensin-like Protein 10: Quantitative Differentiation Evidence Against Closest Comparators


Dual Gram-Positive and Gram-Negative Bactericidal Activity: BNBD-10 vs. Gram-Restricted In-Class Comparators BNBD-5 and DEFB1

In the foundational purification and characterization study by Selsted et al. (1993), bovine neutrophil beta-defensins were tested under identical assay conditions against standardized bacterial strains. BNBD-10 (DEFB10) displayed bactericidal activity against both Staphylococcus aureus 502A (Gram-positive) and Escherichia coli ML35 (Gram-negative), each with a reported MIC range of 10–300 µg/mL [1]. In contrast, BNBD-5 (DEFB5) exhibited activity exclusively against E. coli ML35 (MIC 10–300 µg/mL) with no detectable activity against S. aureus 502A [2]. Similarly, DEFB1 (bovine beta-defensin 1) was active against E. coli ML35 but not against S. aureus 502A . This represents a qualitative difference in antimicrobial spectrum—not merely a potency difference—between BNBD-10 and its two closest bovine neutrophil beta-defensin comparators.

antimicrobial peptide beta-defensin minimum inhibitory concentration Gram-positive Gram-negative bovine neutrophil

Superior Transcript Expression of BNBD10 vs. BNBD4 in Mastitis-Affected Bovine Mammary Parenchyma

In an in vivo study of chronic, naturally acquired bovine mastitis, Kościuczuk et al. (2014) quantified transcript levels of multiple beta-defensin genes in mammary parenchyma infected with coagulase-positive Staphylococci (CoPS) or coagulase-negative Staphylococci (CoNS) versus bacteria-free controls [1]. BNBD10 mRNA was detected in all samples regardless of infection status and parity. Critically, BNBD4 transcript levels were described as 'very low in all localizations, with respect to BNBD10 and DEFB1' [2]. In CoPS-infected tissues, BNBD10 expression showed a 3-fold parity-dependent difference (higher in lactations 1/2 versus 3/4; P<0.05), whereas BNBD4 exhibited no comparable infection-responsive modulation [1]. The study concluded that BNBD10 and DEFB1 'could play a key role in the mammary gland with mastitis by S. aureus,' while BNBD4 was not implicated as a major contributor [2].

bovine mastitis beta-defensin expression mammary gland Staphylococcus innate immunity

hBD10 (DEFB110) Displays Preferential Activity Against Multidrug-Resistant Mycobacterium tuberculosis Relative to Drug-Susceptible H37Rv

The human DEFB110 gene product (hBD10), chemically synthesized and folded by Rodriguez et al. (2020), was evaluated for antimycobacterial activity. As catalogued in the GIMICA host immune factor database, hBD10 inhibited M. tuberculosis MDR strain with an MIC of 5.9 µM, compared with an MIC of 11.8 µM against the drug-susceptible H37Rv reference strain—representing a 2-fold greater potency toward the multidrug-resistant isolate [1]. This MDR-preferential activity profile is notable because conventional antimycobacterial agents typically show reduced potency against MDR strains. In the same study (Rodriguez et al., 2020), hBD10 and the consensus beta-defensin hBDconsensus were tested head-to-head against E. coli, S. aureus, and M. tuberculosis; both peptides showed antimicrobial activity, but hBD10 exhibited limited ¹H NMR spectral dispersion indicative of conformational flexibility that may contribute to its interaction with heterogeneous bacterial membrane environments [2].

Mycobacterium tuberculosis multidrug-resistant human beta-defensin antimycobacterial hBD10

Higher Inter-Breed Sequence Conservation of BNBD10 (93%) vs. BNBD5 (64–77%) in Cattle: Implications for Reproducibility of Functional Studies

Abou Mossallam et al. (2016) characterized BNBD5 and BNBD10 at the cDNA level in Egyptian native and Frisian crossbred cattle. CLUSTAL W nucleotide sequence alignment revealed that BNBD10 amplicons shared 93% identity between Frisian crossbred and native cattle, and 93% identity between Frisian crossbred and the Bos taurus reference (Exon 1 and 2, AJ56799) [1]. In sharp contrast, BNBD5 amplicons showed only 64% identity between Frisian crossbred and native cattle, 77% between Frisian crossbred and Bos taurus, and 67% between native and Bos taurus [1]. Translated amino acid sequence analysis further revealed multiple stop codons and deletions in BNBD5 across breeds, whereas BNBD10 contained no stop codons and only two insertions in crossbred cattle plus one deletion in native cattle [1]. This marked difference in genetic stability indicates that BNBD10 is under stronger purifying selection and is less prone to breed-dependent functional variation.

genetic conservation beta-defensin bovine sequence alignment cross-breed BNBD5

Vitamin D Pathway Inducibility: BNBD10 is Upregulated 5–10 Fold by 1,25-Dihydroxyvitamin D3 in Bovine Monocytes, Differentiating It from Non-Responsive Beta-Defensins

Merriman et al. (2015) systematically investigated the vitamin D responsiveness of eleven bovine beta-defensin genes clustered on chromosome 27. Treatment of bovine monocyte cultures with 1,25-dihydroxyvitamin D3 (1,25D; 10 nM, 18 h) significantly increased expression of only five genes: BNBD3, BNBD4, BNBD6, BNBD7, and BNBD10, each by 5- to 10-fold relative to untreated controls (P<0.05) [1]. Critically, six other beta-defensin genes in the same chromosomal cluster did not respond to 1,25D treatment, establishing that vitamin D inducibility is not a universal feature of the beta-defensin family. Lipopolysaccharide (LPS)-stimulated monocytes treated with 0–100 ng/mL 25-hydroxyvitamin D3 further confirmed dose-dependent upregulation of BNBD10 alongside BNBD3, BNBD4, and BNBD7 [1]. This positions BNBD10 within a functionally distinct subset of vitamin D-responsive beta-defensins relevant to innate immune modulation.

vitamin D 1,25-dihydroxyvitamin D3 beta-defensin induction bovine monocyte innate immunity

Defensin-like Protein 10: Evidence-Anchored Research and Industrial Application Scenarios


Bovine Mastitis Host Defense Research Requiring Dual Gram+/Gram− Coverage

Investigators modeling the innate immune response of the bovine mammary gland to mixed bacterial infections require a beta-defensin with confirmed activity against both major mastitis pathogen classes. BNBD-10 is uniquely suited among bovine neutrophil beta-defensins: it is active against S. aureus 502A (Gram-positive) and E. coli ML35 (Gram-negative) under the same assay conditions reported in Selsted et al. (1993) [1], whereas BNBD-5 and DEFB1 lack S. aureus activity altogether. Furthermore, BNBD-10 transcript is robustly expressed in infected mammary parenchyma in vivo, unlike BNBD-4 which shows negligible expression across all tissue localizations [2]. Procurement of BNBD-10 (recombinant or synthetic) is indicated for mastitis models requiring coverage of both Gram-positive and Gram-negative mastitis pathogens.

Anti-Tuberculosis Drug Discovery with Focus on Multidrug-Resistant Mycobacterium tuberculosis

The human DEFB110 gene product (hBD10) is a rare example of a host-defense peptide that exhibits greater in vitro potency against multidrug-resistant M. tuberculosis (MIC 5.9 µM) than against the drug-susceptible H37Rv strain (MIC 11.8 µM) [1]. This MDR-preferential activity profile—documented in the Rodriguez et al. (2020) study and catalogued in the GIMICA database—contrasts with conventional antitubercular agents that lose potency against resistant strains. Research programs pursuing novel antimycobacterial scaffolds with MDR activity should prioritize hBD10/DEFB110 over beta-defensins lacking documented differential MDR strain activity data.

Vitamin D–Innate Immunity Axis Studies in Cattle

For research into nutritional immunology or vitamin D-mediated enhancement of bovine innate defenses, BNBD-10 is one of only five beta-defensins (out of eleven tested in the chromosome 27 cluster) experimentally confirmed to be upregulated 5- to 10-fold by 1,25-dihydroxyvitamin D3 in bovine monocytes (P<0.05) [1]. Using a non-responsive beta-defensin (e.g., those in the same cluster that failed to respond to 1,25D) as a negative control, investigators can exploit BNBD-10 as a validated vitamin D-responsive readout. This property is not shared by the majority of in-class beta-defensins, making BNBD-10 a required reagent for pathway-focused experimental designs rather than an interchangeable option.

Cross-Breed or Population-Level Bovine Genetic Studies of Antimicrobial Peptide Diversity

Studies examining genetic variation in bovine antimicrobial peptide loci across breeds or populations benefit from targets with high sequence conservation that minimize breed-dependent confounding. BNBD-10 exhibits 93% nucleotide sequence identity across Frisian crossbred, native Egyptian cattle, and the Bos taurus reference genome, with no disruptive stop codons [1]. In contrast, BNBD-5 shows substantially lower inter-breed conservation (64–77%) and harbors multiple coding-disruptive mutations including stop codons and deletions [1]. For population genetics or selective breeding studies of innate immune gene diversity, BNBD-10 provides a more stable genetic marker with greater cross-breed reproducibility than BNBD-5.

Quote Request

Request a Quote for Defensin-like protein 10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.